

Application Notes and Protocols for RA-0002323-01 (Zilucoplan) Cell-Based Assays

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Compound of Interest

Compound Name: RA-0002323-01

Cat. No.: B15600642

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Introduction

RA-0002323-01, also known as zilucoplan, is a synthetic, 15-amino acid macrocyclic peptide inhibitor of complement component 5 (C5).[1] It is under investigation for the treatment of complement-mediated diseases, most notably generalized myasthenia gravis (gMG).[2] Zilucoplan exerts its therapeutic effect through a dual mechanism of action: it binds to C5, preventing its cleavage into the pro-inflammatory anaphylatoxin C5a and the membrane attack complex (MAC) initiator, C5b.[3][4] Additionally, it binds to C5b, sterically hindering its interaction with C6, which is a critical step in the formation of the C5b-9 complex (MAC).[5][6] This comprehensive inhibition of the terminal complement pathway mitigates the inflammatory response and cell lysis characteristic of complement-driven pathologies.

These application notes provide detailed protocols for key cell-based assays to evaluate the potency and mechanism of action of zilucoplan. The included assays are fundamental for characterizing C5 inhibitors and are applicable in both preclinical research and clinical trial settings.

Data Presentation

The following tables summarize the quantitative data for zilucoplan in various in vitro cell-based assays.

Table 1: In Vitro Potency of Zilucoplan in Hemolysis and Complement Activation Assays

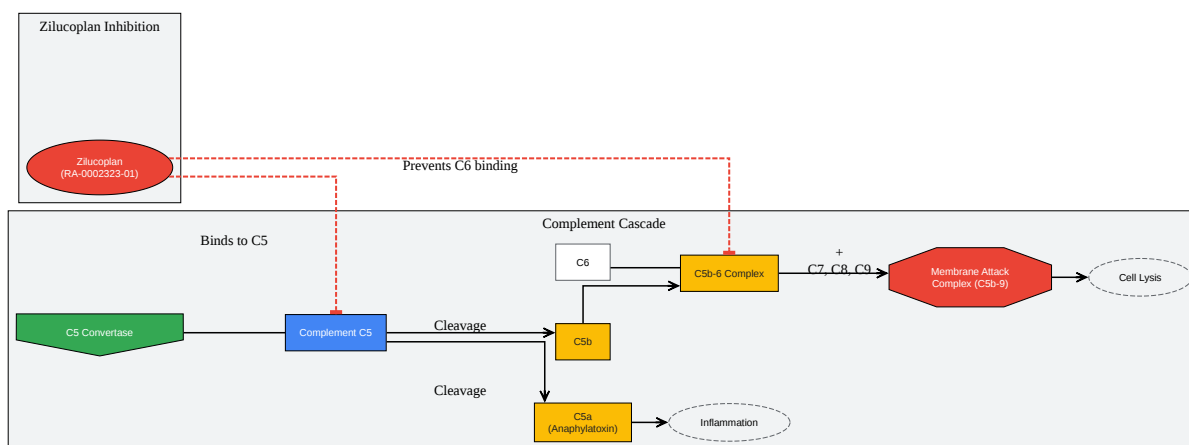
Assay Type	System	Endpoint Measured	Zilucoplan IC50	Reference
Classical Complement Pathway Hemolysis	Antibody-sensitized sheep red blood cells (sRBCs) in 1% normal human serum (NHS)	sRBC Lysis	3.2 nM	[3]
C5a Generation ELISA	Supernatant from sRBC hemolysis assay	Soluble C5a (sC5a)	1.6 nM	[3]
sC5b-9 Generation ELISA	Supernatant from sRBC hemolysis assay	Soluble C5b-9 (sC5b-9)	1.7 nM	[3]
ABO Incompatibility Hemolysis	Group B+ human RBCs in 86.5% incompatible Group A+ human serum	hRBC Lysis	284 nM	[3]

Table 2: Ex Vivo Complement Inhibition by Zilucoplan in Clinical Studies

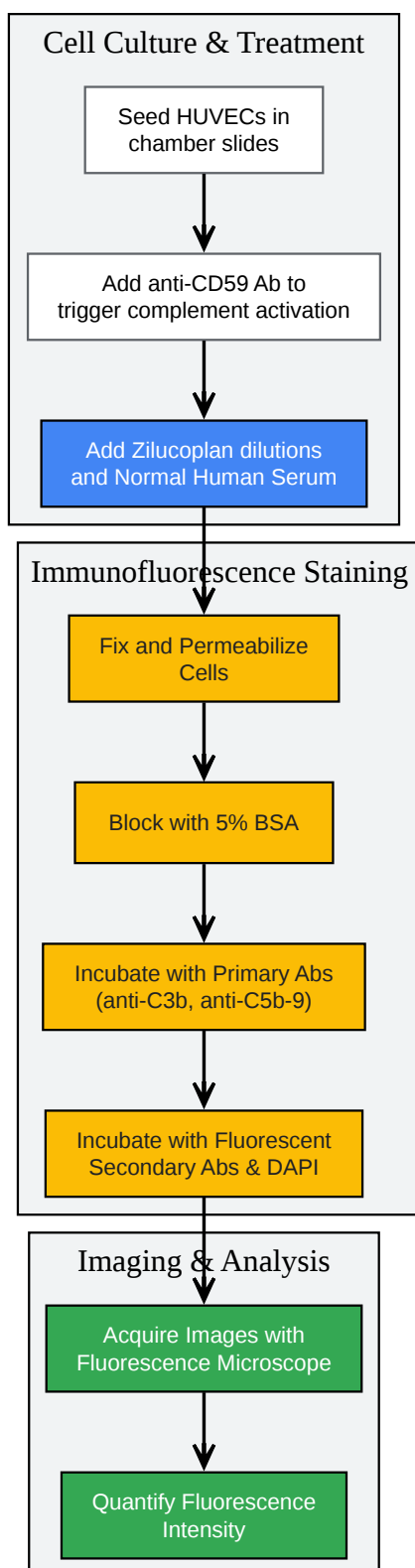
Study Phase	Patient Population	Zilucoplan Dose	Assay	Percent Inhibition	Reference
Phase 2	Generalized Myasthenia Gravis	0.1 mg/kg daily	sRBC Lysis Assay	~88% at trough	[1] [7]
Phase 2	Generalized Myasthenia Gravis	0.3 mg/kg daily	sRBC Lysis Assay	>97% at trough	[1] [7]
Phase 3 (RAISE & RAISE-XT)	Generalized Myasthenia Gravis	0.3 mg/kg daily	sRBC Lysis Assay	>95% (sustained)	[8]

Signaling Pathway and Experimental Workflows

Zilucoplan Mechanism of Action







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